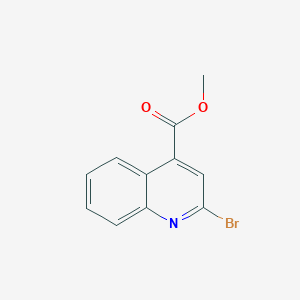

Methyl 2-bromoquinoline-4-carboxylate

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The history of quinoline is deeply intertwined with the development of medicinal chemistry. The discovery of quinine, a naturally occurring quinoline alkaloid, as the first effective treatment for malaria marked a pivotal moment in medicine. wikipedia.org This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a wide array of antimalarial drugs such as chloroquine (B1663885) and primaquine. wikipedia.orgrsc.org Beyond its antimalarial applications, the quinoline scaffold has proven to be a "privileged structure" in drug discovery, forming the core of numerous antibacterial, anticancer, antifungal, and anti-inflammatory agents. nih.govorientjchem.org

In the realm of materials science, the quinoline core is valued for its electronic and photophysical properties. Its aromatic nature and the presence of a nitrogen atom allow for the tuning of its electronic characteristics through chemical modification. numberanalytics.com This has led to the exploration of quinoline derivatives in the development of organic light-emitting diodes (OLEDs), sensors, and functional dyes. rsc.orgvedantu.com Furthermore, quinolines are utilized in the synthesis of conjugated polymers and metal-organic frameworks (MOFs), which have potential applications in electronics and gas storage. numberanalytics.com

Overview of Halogenated Quinolines as Synthetic Building Blocks

Halogenated quinolines, particularly bromoquinolines, are highly versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions. aablocks.com These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the introduction of a wide range of substituents onto the quinoline core with a high degree of control and efficiency. aablocks.comresearchgate.netnih.gov This synthetic flexibility allows chemists to systematically modify the structure of quinoline derivatives to optimize their biological activity or material properties. The reactivity of the C-Br bond facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, making bromoquinolines invaluable building blocks for creating complex molecular architectures. researchgate.netnih.gov

Methyl 2-bromoquinoline-4-carboxylate: Structural Context within the Quinoline Class

This compound is a specific derivative of quinoline that embodies the synthetic utility of halogenated quinolines. uni.lunih.gov Its structure features a quinoline core with a bromine atom at the 2-position and a methyl carboxylate group at the 4-position.

Structural Features of this compound:

| Feature | Description |

| Core Structure | Quinoline (fused benzene (B151609) and pyridine (B92270) rings) |

| Substituent at Position 2 | Bromine atom (reactive site for cross-coupling) |

| Substituent at Position 4 | Methyl carboxylate group (ester functionality) |

The bromine atom at the 2-position is a key feature, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or alkynyl groups at this position. The methyl carboxylate group at the 4-position can also be modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. nih.gov This dual functionality makes this compound a valuable starting material for the synthesis of a diverse library of disubstituted quinolines for screening in drug discovery and materials science research.

Research Trajectories and Contemporary Relevance of Substituted Quinolines

The field of quinoline research continues to be highly active, with contemporary efforts focused on several key areas. In medicinal chemistry, there is a strong emphasis on the development of quinoline-based kinase inhibitors for cancer therapy. nih.govorientjchem.org The ability to precisely functionalize the quinoline scaffold allows for the design of molecules that can selectively target specific kinases involved in cancer cell proliferation. nih.gov

Furthermore, the rise of antibiotic resistance has renewed interest in quinoline derivatives as potential antimicrobial agents. researchgate.net Researchers are exploring novel substitution patterns on the quinoline ring to develop compounds that can overcome existing resistance mechanisms. nih.gov

In materials science, the focus is on designing novel quinoline-based materials with tailored optical and electronic properties for applications in organic electronics. rsc.orgsigmaaldrich.com The ability to functionalize the quinoline core allows for the fine-tuning of properties such as fluorescence, charge transport, and energy levels. rsc.org The development of "green" and efficient synthetic methods for preparing functionalized quinolines is also a significant area of current research. tandfonline.comnih.gov

The enduring relevance of substituted quinolines stems from their synthetic tractability and the vast chemical space that can be explored through their derivatization. nih.govrsc.org This versatility ensures that the quinoline scaffold will remain a central focus of chemical research for the foreseeable future, with the potential to yield new therapeutic agents and advanced materials. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUMUZZMUBBGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103502-48-3 | |

| Record name | methyl 2-bromoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Methyl 2 Bromoquinoline 4 Carboxylate

Synthetic Routes to the Quinoline (B57606) Core Featuring Bromination

The construction of the quinoline ring is a fundamental step in the synthesis of methyl 2-bromoquinoline-4-carboxylate. Several named reactions are available for this purpose, with the Pfitzinger and Doebner reactions being particularly relevant for the synthesis of quinoline-4-carboxylic acids.

Pfitzinger Reaction and its Variants for Quinolines.wikipedia.orgjocpr.com

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that utilizes isatin (B1672199) or its derivatives in the presence of a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. wikipedia.org This reaction is a powerful tool for the synthesis of a wide range of quinoline derivatives. jocpr.com

The Pfitzinger reaction commences with the use of isatin or its substituted derivatives as the foundational building block. ijsr.net Isatin is an indole (B1671886) derivative with ketone and amide functionalities. Under basic conditions, typically with potassium hydroxide (B78521), the amide bond of isatin is hydrolyzed, leading to the opening of the five-membered ring to form a keto-acid intermediate. wikipedia.org This intermediate is a key species that subsequently reacts with a carbonyl compound to initiate the formation of the quinoline ring. The versatility of the Pfitzinger reaction is enhanced by the commercial availability of a wide array of substituted isatins, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the resulting quinoline ring.

The keto-acid intermediate generated from the hydrolysis of isatin reacts with a carbonyl compound, such as a ketone or an aldehyde, in the next step of the Pfitzinger reaction. wikipedia.org This reaction proceeds through the formation of an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgui.ac.id The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the quinoline ring. This step is crucial as it establishes the carboxylic acid functionality at the 4-position, which is a key feature of the target molecule's precursor.

Doebner Reaction and By-product Formation in Quinoline Synthesis.wikipedia.orgsci-hub.se

The Doebner reaction provides an alternative pathway for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org While the Doebner reaction is a valuable synthetic tool, it is known to sometimes have lower yields due to the formation of by-products. sci-hub.se One notable by-product that can arise is a 2-methylquinoline-4-carboxylic acid derivative. The formation of this by-product is particularly observed when aniline derivatives bearing electron-donating groups are used. The order in which the reactants are mixed can also play a critical role in determining the final product distribution. sci-hub.se

| Reaction | Reactants | Product | Key Features & By-products |

| Pfitzinger Reaction | Isatin derivative, Carbonyl compound, Base | Substituted quinoline-4-carboxylic acid | Versatile due to a wide range of available isatins and carbonyl compounds. |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Substituted quinoline-4-carboxylic acid | Can form 2-methylquinoline-4-carboxylic acid by-products, especially with electron-donating groups on the aniline. |

Strategies for Introducing Bromine at the 2-Position of the Quinoline Ring

Introducing a bromine atom specifically at the 2-position of the quinoline ring is a critical step in the synthesis of the target compound. Several strategies can be employed to achieve this regioselective bromination.

One approach involves the high-temperature, gas-phase bromination of quinoline itself, which has been shown to yield 2-bromoquinoline (B184079). researchgate.net However, this method may not be suitable for substrates already containing a carboxylic acid or ester group due to the harsh reaction conditions.

A more versatile strategy involves the conversion of a quinolin-2(1H)-one intermediate into the desired 2-bromoquinoline. Quinolin-2(1H)-ones can be synthesized through a variant of the Pfitzinger reaction, known as the Halberkann variant, which utilizes N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The 2-hydroxyquinoline (B72897) exists in tautomeric equilibrium with the quinolin-2(1H)-one. This intermediate can then be treated with a brominating agent, such as phosphorus oxybromide or a mixture of triphenylphosphine (B44618) and dibromoisocyanuric acid, to replace the hydroxyl group with a bromine atom. chemicalbook.comchemicalbook.com

Another effective method is the bromodecarboxylation of a quinoline-2-carboxylic acid precursor. This reaction can be carried out using reagents like sodium bromide and tert-butyl hypochlorite. chemicalbook.com This approach is particularly useful if a synthetic route that initially places a carboxylic acid group at the 2-position is employed.

Esterification Reactions to Form Methyl Esters.thieme-connect.comresearchgate.net

The final step in the synthesis of this compound is the esterification of the carboxylic acid group at the 4-position. This transformation can be accomplished through several standard esterification procedures.

One common method is acid-catalyzed esterification, where the 2-bromoquinoline-4-carboxylic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol to afford the methyl ester. This two-step process is often very efficient. acs.org

Furthermore, modified Pfitzinger reactions have been developed that allow for the direct synthesis of quinoline-4-carboxylic esters. For instance, the use of trimethylsilyl (B98337) chloride (TMSCl) as a mediator in the Pfitzinger reaction can lead directly to the formation of the ester, bypassing the need for a separate esterification step. thieme-connect.com

| Starting Material | Reagents | Product | Reaction Type |

| 2-Bromoquinoline-4-carboxylic acid | Methanol, H₂SO₄ (cat.) | This compound | Acid-catalyzed esterification |

| 2-Bromoquinoline-4-carboxylic acid | 1. SOCl₂ 2. Methanol | This compound | Acyl chloride formation followed by esterification |

| Isatin, Carbonyl compound, Alcohol | TMSCl | Methyl quinoline-4-carboxylate (B1235159) | Modified Pfitzinger reaction |

Specific Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, primarily involving the formation of the quinoline core followed by esterification, or direct synthesis routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Established synthetic protocols for quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, serve as the foundation for obtaining the precursor acid, 2-bromoquinoline-4-carboxylic acid.

Conventional Heating Methodologies

Conventional synthesis of this compound typically involves a two-step process: the synthesis of 2-bromoquinoline-4-carboxylic acid followed by its esterification. The precursor acid is accessible through established named reactions for quinoline synthesis.

A common and direct method for the esterification of a carboxylic acid is the Fischer esterification. This involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. For a structurally similar compound, Methyl 6-bromo-2-quinolinecarboxylate, a conventional heating method involves refluxing the corresponding 6-bromo-2-quinolinecarboxylic acid in methanol with methanesulfonic acid as the catalyst for several hours. A similar protocol is applicable for the synthesis of the target compound, where 2-bromoquinoline-4-carboxylic acid is heated under reflux with methanol and a catalytic amount of a strong acid like sulfuric acid or methanesulfonic acid to yield this compound. The reaction is typically monitored by thin-layer chromatography (TLC) until completion, after which the product is isolated through workup and purification.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of quinoline-4-carboxylic acid derivatives has been shown to be amenable to microwave irradiation, particularly in the context of multicomponent reactions like the Doebner synthesis. nih.govresearchgate.net

For the synthesis of this compound, a microwave-assisted approach could be employed for the initial formation of the quinoline ring system. For instance, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, can be accelerated under microwave conditions to produce quinoline-4-carboxylic acids. nih.govresearchgate.net Following the synthesis of the 2-bromoquinoline-4-carboxylic acid precursor, microwave energy can also be applied to the esterification step. The reaction of the carboxylic acid with methanol in the presence of an acid catalyst can be performed in a sealed vessel under microwave irradiation, often completing in a matter of minutes as opposed to hours. conicet.gov.ar This rapid, efficient heating provides a green chemistry alternative to traditional methods. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For conventional heating methods , such as Fischer esterification, optimization involves screening different acid catalysts (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and adjusting the catalyst loading. The ratio of methanol to the carboxylic acid is also a critical factor; using methanol as the solvent ensures a large excess, which drives the equilibrium towards the product. The reflux temperature is determined by the boiling point of the alcohol, and the reaction time is optimized by monitoring the reaction's progress.

In microwave-assisted synthesis , optimization involves fine-tuning the microwave power, temperature, and reaction time. For the synthesis of quinoline derivatives, different catalysts and solvents can be screened under microwave conditions to find the optimal combination that provides the highest yield in the shortest time. nih.gov For example, a study on the synthesis of 4-methylquinazoline (B149083) optimized conditions by varying Lewis acids, substrate ratios, temperature, and time, ultimately achieving a high yield of 86%. journalirjpac.com Similar systematic optimization for the synthesis of this compound would involve exploring these variables. Reducing reaction times from hours to minutes is a significant advantage, which also minimizes the formation of undesired by-products. scielo.br

Derivatization Strategies of this compound

The structure of this compound features a reactive bromo group at the C2 position of the quinoline ring, making it an excellent substrate for further functionalization. This allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse libraries of quinoline derivatives.

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 2-position of the quinoline ring is particularly amenable to displacement via transition-metal-catalyzed cross-coupling reactions. This approach is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for creating new chemical bonds and are widely used for the derivatization of aryl halides. rsc.org The bromo group in this compound can be readily substituted using various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-quinoline with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.org This method is highly effective for forming new carbon-carbon bonds and is widely used to introduce aryl, heteroaryl, alkyl, or alkenyl groups. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, Suzuki-Miyaura coupling has been successfully performed on 3-bromoquinoline (B21735) and other bromo-substituted heterocyclic systems, indicating its applicability to the target compound. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the bromo-quinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a reliable method for the vinylation of aryl halides. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-quinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is the most straightforward method for the synthesis of aryl-alkynes. nih.gov The reaction proceeds under mild conditions and is a fundamental tool for introducing alkynyl moieties into aromatic systems. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the bromo-quinoline with an amine. wikipedia.org It allows for the introduction of primary and secondary amines, as well as other nitrogen-containing groups. libretexts.org The reaction has been successfully applied to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from their 6-bromo precursors, demonstrating its utility for the amination of bromoquinoline scaffolds. rsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for achieving high yields. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the bromo-quinoline to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized method for forming carbon-carbon bonds. numberanalytics.comlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. numberanalytics.com For this compound, this reaction is particularly effective for introducing aryl, heteroaryl, or vinyl groups at the 2-position.

The success of the Suzuki-Miyaura coupling hinges on the choice of the organoboron reagent. Boronic acids and their corresponding esters, such as pinacol (B44631) esters, are the most common coupling partners. researchgate.neted.ac.uk These reagents are generally stable, readily available, and environmentally benign. libretexts.orged.ac.uk The reaction of this compound with a variety of arylboronic acids, for instance, leads to the formation of 2-arylquinoline-4-carboxylates. This transformation is crucial in the synthesis of compounds with potential biological activities.

The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the quinoline substrate, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. numberanalytics.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Organoborane | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Methyl 2-phenylquinoline-4-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate |

| 3-Thienylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | Methyl 2-(thiophen-3-yl)quinoline-4-carboxylate |

The choice of the palladium catalyst and its associated ligands is critical for the efficiency and scope of the Suzuki-Miyaura coupling. nih.govnih.gov Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a commonly used precatalyst that is effective for a range of substrates. libretexts.org However, for more challenging couplings, particularly with sterically hindered or electron-rich substrates, more sophisticated catalyst systems are often required.

The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), has significantly expanded the utility of the Suzuki-Miyaura reaction. nih.govnih.govscirp.orgresearchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, even at lower catalyst loadings. nih.gov For instance, the use of a catalyst system comprising Pd(OAc)2 and SPhos can facilitate the coupling of challenging heteroarylboronic acids with this compound. scirp.orgresearchgate.net

Table 2: Common Catalyst Systems and Their Applications in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrate Scope |

| Pd(PPh3)4 | PPh3 (in situ) | Simple aryl and vinyl boronic acids |

| Pd(dppf)Cl2 | dppf | Good for a broad range of arylboronic acids |

| Pd(OAc)2 | SPhos | Excellent for hindered and heteroaryl substrates |

| Pd2(dba)3 | XPhos | High activity for challenging couplings |

The selection of an appropriate base and solvent system is crucial for the successful execution of a Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net The base plays a key role in the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center. yonedalabs.com Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). researchgate.net The choice of base can influence the reaction rate and yield, with stronger bases often being required for less reactive boronic acids. researchgate.net

The solvent must be capable of dissolving both the organic and inorganic reagents. numberanalytics.com A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and water is frequently employed. numberanalytics.com The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the quinoline substrate and the palladium catalyst. numberanalytics.com The optimization of the solvent system can significantly impact the reaction's efficiency by influencing the solubility of the reactants and the stability of the catalytic species. researchgate.net

Table 3: Effect of Base and Solvent on a Model Suzuki-Miyaura Reaction

| Base | Solvent | Yield (%) |

| K2CO3 | Toluene/Water (4:1) | 85 |

| Cs2CO3 | 1,4-Dioxane | 92 |

| K3PO4 | Toluene | 95 |

| Na2CO3 | DMF/Water (3:1) | 78 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) catalysts, provides a direct route to introduce an alkynyl group at the 2-position of the quinoline ring. organic-chemistry.orgbeilstein-journals.org

The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylamine) affords the corresponding 2-alkynylquinoline derivative. organic-chemistry.orgrsc.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. beilstein-journals.orgrsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. mychemblog.comwikipedia.orgtcichemicals.com This reaction is a cornerstone of modern organic synthesis, providing a versatile method for the introduction of a wide range of nitrogen-containing functional groups. wikipedia.orgyoutube.com

For this compound, the Buchwald-Hartwig amination allows for the synthesis of 2-aminoquinoline (B145021) derivatives. The reaction typically employs a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand (e.g., BINAP, Xantphos, or one of the Buchwald ligands), and a base (e.g., NaOtBu, Cs2CO3, or K3PO4). mychemblog.comwuxiapptec.com The choice of ligand and base is critical and depends on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic). wuxiapptec.com This methodology has proven invaluable for the synthesis of compounds with pharmaceutical relevance.

Stille Coupling and Comparison with Other Cross-Couplings

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction offers a broad substrate scope and is tolerant of a wide variety of functional groups. orgsyn.orglibretexts.org this compound can be coupled with various organostannanes, such as arylstannanes, vinylstannanes, and alkynylstannanes, to form the corresponding 2-substituted quinolines. wikipedia.org

Comparison with Other Cross-Coupling Reactions:

While the Stille coupling is a powerful tool, it has some drawbacks, most notably the toxicity of the organotin reagents and the difficulty in removing tin byproducts. organic-chemistry.orgscispace.com In many cases, the Suzuki-Miyaura coupling is preferred due to the lower toxicity and easier handling of boronic acids. organic-chemistry.org However, the Stille reaction can be advantageous for specific transformations where the corresponding organoboron reagent is unstable or difficult to prepare. scispace.com

Compared to the Sonogashira coupling, which is specific for the introduction of alkynyl groups, the Stille coupling offers greater versatility in the types of carbon-carbon bonds that can be formed. The Buchwald-Hartwig amination is distinct in that it forms a carbon-nitrogen bond, a transformation not achievable by the other three methods discussed. The choice of coupling reaction ultimately depends on the desired final product and the specific functional groups to be introduced.

Negishi Coupling and Comparison with Other Cross-Couplings

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents a powerful tool for the formation of carbon-carbon bonds. nih.gov This reaction is noted for its high functional group tolerance and the ability to couple a wide range of substrates. nih.govorganic-chemistry.org For the derivatization of this compound, the Negishi coupling would typically involve the in situ generation of an organozinc species followed by the palladium-catalyzed cross-coupling.

While specific examples detailing the Negishi coupling of this compound are not extensively documented in the readily available literature, the general principles of this reaction can be applied. A comparative overview of related cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, provides insight into the potential synthetic pathways.

The Suzuki-Miyaura coupling utilizes organoboron compounds, which are generally stable and less toxic than the organotin reagents used in Stille couplings. vulcanchem.comorganic-chemistry.orguni.lu The reaction is typically catalyzed by a palladium complex and requires a base for the activation of the boronic acid. vulcanchem.com The synthesis of quinoline derivatives via Suzuki coupling has been reported, highlighting its utility in this context. wikipedia.orgresearchgate.net

The Stille coupling , on the other hand, employs organostannanes. nrochemistry.comorganic-chemistry.orgwikipedia.org A significant advantage of Stille coupling is the stability and tolerance of organotin reagents to a wide variety of functional groups, often under neutral and mild reaction conditions. nrochemistry.comorganic-chemistry.org However, the toxicity of organotin compounds is a considerable drawback. organic-chemistry.org

Below is a comparative table outlining the general features of these three key cross-coupling reactions as they would apply to the functionalization of this compound.

| Reaction | Organometallic Reagent | Typical Catalyst | Typical Base | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | Often not required | High reactivity, good functional group tolerance. nih.gov | Organozinc reagents can be moisture-sensitive. organic-chemistry.org |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd(0) complexes | Inorganic bases (e.g., Na₂CO₃, K₃PO₄) | Stable and low-toxicity reagents, mild conditions. vulcanchem.comorganic-chemistry.org | Requires a base, which can affect sensitive substrates. vulcanchem.com |

| Stille | Organotin (R-SnR'₃) | Pd(0) complexes | Often not required | High functional group tolerance, stable reagents. nrochemistry.comorganic-chemistry.org | Toxicity of organotin compounds. organic-chemistry.org |

Other Metal-Catalyzed Coupling Reactions

Beyond the aforementioned reactions, the C2-bromo functionality of this compound is amenable to other significant palladium-catalyzed transformations.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 2-bromoquinoline derivatives has been demonstrated, suggesting its applicability to this compound for the introduction of alkynyl moieties. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govgold-chemistry.org This reaction is a versatile method for the synthesis of complex alkenylated structures. nih.govgold-chemistry.org While specific examples with this compound are scarce, the Heck reaction of other bromoquinolines has been reported. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. nrochemistry.comlibretexts.org This reaction has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. nrochemistry.comlibretexts.org The amination of 2-bromopyridines, a related heterocyclic system, has been successfully carried out, indicating the potential for similar reactivity with this compound. nih.govresearchgate.net

Reactions Involving the Ester Functionality

The methyl ester group at the C4-position of the quinoline ring offers another site for chemical modification, allowing for the synthesis of a variety of derivatives with different functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide followed by acidic workup, is a common method. nih.gov For instance, the hydrolysis of a related quinoline-3-carboxylic acid ethyl ester was achieved using NaOH or LiOH in a mixture of water and an organic solvent like methanol or THF.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with an excess of another alcohol, such as ethanol (B145695) or benzyl (B1604629) alcohol, in the presence of a suitable catalyst would yield the corresponding ethyl or benzyl ester. The reaction is often driven to completion by removing the methanol byproduct. masterorganicchemistry.com

Amidation and Hydrazinolysis

The ester functionality can be converted to an amide through reaction with an amine. This can be achieved by direct aminolysis, often requiring high temperatures, or more commonly through the use of coupling agents after hydrolysis of the ester to the carboxylic acid. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to facilitate the coupling of the carboxylic acid with an amine. researchgate.netrsc.orgunits.it

Hydrazinolysis , the reaction of an ester with hydrazine (B178648), is a key method for the synthesis of hydrazides. These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. For example, the hydrazide of 2-methyl-quinoline-4-carboxylic acid has been synthesized by refluxing the corresponding methyl ester with hydrazine hydrate (B1144303) in methanol. organic-chemistry.org A similar procedure would be applicable to this compound to yield 2-bromoquinoline-4-carbohydrazide.

Functionalization of the Quinoline Ring System (beyond bromination site)

Further modification of the quinoline ring, at positions other than the C2-bromo site, can be achieved through various reactions, most notably electrophilic aromatic substitution and directed C-H functionalization.

Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. The preferred positions for electrophilic attack are C5 and C8.

More modern approaches, such as directed C-H functionalization , offer a powerful strategy for the selective introduction of functional groups at specific positions on the quinoline ring. researchgate.net This can be achieved by using a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, a directing group at the N1 position could potentially direct functionalization to the C8 position. Similarly, the ester group at C4 could direct functionalization to the C5 position through directed ortho-metalation strategies. rsc.orgharvard.edu These advanced methodologies allow for the synthesis of highly substituted quinoline derivatives that would be difficult to access through classical methods.

Regioselective Functionalization via Magnesiation

The functionalization of quinoline scaffolds can be achieved with high regioselectivity through magnesiation, specifically via bromine-magnesium (Br/Mg) exchange reactions. This methodology allows for the precise introduction of substituents at specific carbon centers.

Research has demonstrated that the combination of Br/Mg exchange and direct magnesiation is a powerful tool for the versatile and regioselective functionalization of quinolines. acs.org For precursors similar to this compound, such as 2,4-dibromoquinoline (B189380), treatment with a Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can selectively trigger a Br/Mg exchange at the C-4 position. acs.org This process generates a C4-magnesiated intermediate, which can then be trapped with various electrophiles to introduce a wide array of functional groups. acs.org

The selectivity of the exchange is highly dependent on the reagent used and the reaction conditions. scite.ainih.govresearchgate.netnih.gov For instance, the reaction of 2,4-dibromoquinoline with i-PrMgCl·LiCl at -78 °C for 2 hours selectively yields the 4-magnesiated 2-bromoquinoline intermediate. acs.org This intermediate is a gateway to numerous derivatives, as it can react with electrophiles like ethyl cyanoformate or undergo transmetalation followed by cross-coupling reactions. acs.org This approach tolerates sensitive functional groups, including esters, which is crucial for derivatives like this compound. acs.org

Table 1: Regioselective Functionalization of a 2-Bromoquinoline Precursor via Magnesiation

| Starting Material | Magnesiation Reagent | Conditions | Intermediate | Electrophile | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dibromoquinoline | i-PrMgCl·LiCl | -78 °C, 2 h | 4-magnesiated 2-bromoquinoline | Ethyl cyanoformate | Ethyl 2-bromoquinoline-4-carboxylate | 90% | acs.org |

| 2,4-dibromoquinoline | i-PrMgCl·LiCl | -78 °C, 2 h | 4-magnesiated 2-bromoquinoline | Tosyl cyanide | 2-bromo-4-cyanoquinoline | 88% | acs.org |

Introduction of Substituents at Other Positions (e.g., C-6, C-8)

While direct functionalization of this compound at the C-6 and C-8 positions via methods like electrophilic aromatic substitution is challenging due to the deactivating nature of the quinoline core, these positions can be substituted by employing synthetic strategies that build the quinoline ring from already functionalized precursors.

Classic quinoline syntheses, such as the Doebner reaction, provide a viable route to quinoline-4-carboxylic acids with substituents on the benzene ring. nih.govresearchgate.net This three-component reaction involves an aniline, an aldehyde, and pyruvic acid. nih.govsci-hub.se By choosing an aniline that is already substituted at the positions corresponding to the final C-6 or C-8 positions, one can construct the desired quinoline-4-carboxylic acid scaffold. nih.govresearchgate.net For example, using a 4-substituted aniline in a Doebner-type synthesis will result in a 6-substituted-quinoline-4-carboxylic acid. researchgate.net These methods offer a strategic alternative to direct functionalization of the pre-formed quinoline ring. researchgate.net Several research groups have developed efficient protocols for synthesizing a variety of C-6 and C-8 substituted quinoline derivatives for applications in medicinal chemistry. jst.go.jpnih.govresearchgate.net

Formation of N-Oxides and Subsequent Rearrangements

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. thieme-connect.de This transformation alters the electronic properties of the ring, activating it for different types of reactions. Heteroaromatic N-oxides are versatile substrates that can undergo a range of functionalizations. thieme-connect.de

One of the most significant subsequent reactions of quinoline N-oxides is deoxygenative functionalization, particularly at the C-2 position. The N-oxide group can act as a temporary activating group that is removed during the reaction. lookchem.comnih.gov For instance, quinoline N-oxides can react with boronic acids in the absence of a metal catalyst in what is described as a heteroaryl Petasis reaction. lookchem.com This process involves the coordination of the boronic acid to the N-oxide, followed by a nucleophilic attack of the aryl group at the C-2 position, leading to the 2-substituted quinoline and elimination of boric acid. lookchem.com

Similarly, a metal-free, deoxygenative C-2 heteroarylation has been achieved using N-sulfonyl-1,2,3-triazoles as reagents. nih.gov The reaction proceeds via a nucleophilic attack of the N-oxide on the sulfonyl group, ultimately leading to the formation of a C2-triazolylquinoline in high yield under mild conditions. nih.gov These reactions highlight how N-oxide formation enables unique rearrangements and functionalizations that are not accessible with the parent quinoline. thieme-connect.de

Table 2: Deoxygenative C-2 Functionalization of Quinoline N-Oxides

| N-Oxide Substrate | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | 2-Furanylboronic acid | DMSO, 110 °C | 2-(Furan-2-yl)quinoline | Up to 81% | lookchem.com |

| Quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | DCE, rt, 15-20 min | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 91% | nih.gov |

| 6-Methoxyquinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | DCE, rt, 15-20 min | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 90% | nih.gov |

Synthesis of Complex Quinoline Derivatives Utilizing this compound as an Intermediate

This compound is a valuable building block for the synthesis of more complex and highly functionalized quinoline derivatives. Its utility as an intermediate stems from the ability to selectively transform both the bromo and ester functionalities, as well as modify the quinoline core.

The regioselective functionalization via magnesiation, as detailed in section 2.3.3.1, is a prime example of its use as an intermediate. The generation of a C-4 magnesiated species from a 2-bromoquinoline precursor allows for the introduction of a carbon-based substituent at this position by quenching with a suitable electrophile. acs.org This opens a pathway to a diverse library of 4-substituted-2-bromoquinolines.

Furthermore, the bromine atom at the C-2 position is susceptible to nucleophilic aromatic substitution or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the formation of C-C, C-N, and C-O bonds at the C-2 position, dramatically increasing molecular complexity. The ester group at C-4 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further synthetic manipulations. The combination of these transformations allows for the stepwise and controlled construction of complex quinoline-based molecules from the relatively simple starting material, this compound.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques (Excluding basic compound identification)

Advanced spectroscopic methods are indispensable for a profound understanding of the molecular architecture and precise mass of methyl 2-bromoquinoline-4-carboxylate.

While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and the complete elucidation of the complex structure of molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would be crucial for tracing the connectivity of the protons on the quinoline (B57606) ring system, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of carbon signals based on the assignments of their attached protons.

Although specific 2D NMR data for this compound is not widely published, the application of these techniques to similar quinoline derivatives has proven invaluable for their structural confirmation. nih.govresearchgate.net For instance, in related quinoline compounds, 2D NMR was used to confirm the trans proton confirmation in side chains and to substantiate the formation of amide bonds. nih.gov

Example of Potential 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |

|---|---|---|

| H3 | C3 | C2, C4, C4a, C=O |

| H5 | C5 | C4, C6, C7, C8a |

| H6 | C6 | C5, C7, C8 |

| H7 | C7 | C5, C6, C8, C8a |

| H8 | C8 | C6, C7, C8a |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is achieved by providing a mass measurement with errors in the range of parts per million (ppm).

For this compound (C₁₁H₈BrNO₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this value very closely, thereby confirming the elemental composition and providing strong evidence for the compound's identity and purity. This technique is particularly important in synthetic chemistry and for the characterization of new materials.

Theoretical vs. Expected Experimental Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈⁷⁹Br¹⁴N¹⁶O₂ |

| Theoretical Monoisotopic Mass (M) | 264.9793 g/mol |

| Theoretical [M+H]⁺ Ion Mass | 265.9871 m/z |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound. However, studies on similar quinoline carboxylate derivatives have provided valuable insights into their solid-state conformations. bohrium.commdpi.com For example, the crystal structure of phenyl quinoline-2-carboxylate revealed details about the dihedral angles between the quinoline and phenyl rings and the presence of weak intermolecular and π-π stacking interactions. bohrium.commdpi.com Such information is crucial for understanding the material's physical properties and how molecules pack in a crystalline lattice. Should a single crystal of this compound be grown, X-ray diffraction analysis would provide precise data on its molecular geometry.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. bohrium.com DFT calculations can predict a wide range of properties, including molecular orbital energies, electron density distribution, and reactivity descriptors.

For this compound, DFT studies could provide:

Optimized Molecular Geometry: Theoretical predictions of bond lengths and angles in the gas phase, which can be compared with experimental data if available.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is key to predicting how the molecule will interact with other reagents.

Studies on related quinoline derivatives have successfully used DFT to analyze their electronic properties and correlate theoretical calculations with experimental spectroscopic data. arabjchem.orgresearchgate.net

Example of DFT-Calculated Properties for a Quinoline Derivative

| Computational Parameter | Typical Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating character |

| LUMO Energy | -1.8 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of a molecule's conformational flexibility and its interactions with its environment, such as solvent molecules.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule, particularly concerning the orientation of the methyl ester group relative to the quinoline ring.

Study Solvation Effects: Simulate the molecule in different solvents to understand how intermolecular forces, such as hydrogen bonding or van der Waals interactions, influence its behavior and properties.

Analyze Intermolecular Interactions: In a simulated condensed phase, MD can reveal how molecules of this compound interact with each other, which can be related to its macroscopic properties.

For instance, MD simulations on other quinoline derivatives have been used to investigate their interactions with water molecules by calculating radial distribution functions (RDFs), which provide insight into the solvation shell structure. arabjchem.orgresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions (if applicable to derivatives)

Molecular docking simulations have been instrumental in elucidating the potential ligand-receptor interactions of quinoline derivatives, providing insights into their mechanisms of action at a molecular level. While specific docking studies on this compound are not extensively documented, research on structurally related quinoline-4-carboxylic acid derivatives has revealed key binding modes and interactions with various biological targets. These studies are crucial for the rational design of new, more potent and selective inhibitors.

For instance, in the context of cancer therapy, molecular docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been performed to understand their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance. nih.gov These simulations have shown that quinoline derivatives can exhibit significant binding affinities within the active site of P-gp, primarily through hydrophobic and hydrogen bond interactions. nih.govnih.gov One particular derivative demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a promising lead structure for developing potent P-gp inhibitors. nih.gov

In another study focusing on human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for cancer therapy, docking studies of quinoline carboxylic acid derivatives revealed important hydrogen bond interactions. documentsdelivered.com The majority of the studied compounds formed hydrogen bonds with the amino acid residues Arg136 and Gln47, which are known to be crucial for ligand binding at the active site of hDHODH. documentsdelivered.com

Furthermore, investigations into quinoline-4-carboxylic acid derivatives as inhibitors of alkaline phosphatases have utilized molecular docking to understand their inhibitory activity. researchgate.net The most active inhibitors were found to have significant interactions within the binding pocket of human tissue-nonspecific alkaline phosphatase (h-TNAP). researchgate.net These interactions are consistent with the binding modes of other known active compounds within the active site of intestinal alkaline phosphatase (IAP). researchgate.net The binding interactions of these derivatives are crucial for their inhibitory potential.

The table below summarizes findings from molecular docking studies on various quinoline-4-carboxylate (B1235159) derivatives, highlighting the target protein, key interacting residues, and the nature of the observed interactions.

| Derivative Class | Target Protein | Key Interacting Residues | Nature of Interaction |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | Not specified | Hydrophobic interactions and Hydrogen bonds |

| Quinoline carboxylic acids | Human Dihydroorotate Dehydrogenase (hDHODH) | Arg136, Gln47 | Hydrogen bonds |

| Quinoline-4-carboxylic acids | Alkaline Phosphatase (h-TNAP) | Asp42, Gly313, Glu321 | Carbon-hydrogen interactions |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Not specified | Hydrogen bonds within the kinase domains |

These studies collectively underscore the utility of molecular docking in predicting the binding conformations and interaction patterns of quinoline-4-carboxylate derivatives with various protein targets. The insights gained from these computational analyses are invaluable for the structure-based design of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely applied in drug discovery to predict the activity of new chemical entities and to understand the structural features that are important for their biological function. For derivatives of the quinoline scaffold, several QSAR studies have been conducted to model their activity against various biological targets.

One such study focused on a series of 18 quinoline derivatives to develop a reliable QSAR model for predicting their inhibitory activity against the ABCB1 transporter, a key player in cancer multidrug resistance. nih.gov This research employed various linear and non-linear machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.govnih.gov The aim was to elucidate the relationship between the molecular structures of these compounds and their biological activity, thereby guiding the design of new derivatives with enhanced efficacy. nih.gov Among the developed models, a gradient boosting-based model demonstrated the highest predictive quality, achieving a coefficient of determination (R²) of 95% with just one descriptor. nih.gov

In another investigation, docking-based 3D-QSAR studies were performed on a range of quinoline carboxylic acid derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH). documentsdelivered.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build the QSAR models. The best CoMFA and CoMSIA models were statistically significant, with cross-validated coefficients (q²) of 0.672 and 0.613, respectively. documentsdelivered.com Both models were validated with a test set of 15 compounds, yielding satisfactory predicted correlation coefficients (r² pred) of 0.824 for the CoMFA model and 0.793 for the CoMSIA model. documentsdelivered.com

Furthermore, a QSAR study was conducted on quinolinone-based thiosemicarbazones designed as potential agents against Mycobacterium tuberculosis. nih.gov The best-developed QSAR model showed strong statistical parameters with an R² of 0.83. nih.gov The model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in the antituberculosis activity of these compounds. nih.gov

The following table provides an overview of the key parameters from various QSAR studies on quinoline derivatives, indicating the statistical robustness and predictive power of the developed models.

| Derivative Class | QSAR Method | R² | q² | r² pred | Key Descriptors/Findings |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | Gradient Boosting | 0.95 | N/A | N/A | High predictive quality with a single descriptor. |

| Quinoline carboxylic acids | CoMFA | 0.963 | 0.672 | 0.824 | Statistically significant model for hDHODH inhibition. |

| Quinoline carboxylic acids | CoMSIA | 0.896 | 0.613 | 0.793 | Validated model providing insights into hDHODH inhibition. |

| Quinolinone-based thiosemicarbazones | Not specified | 0.83 | > 0.5 | N/A | van der Waals volume, electron density, and electronegativity are crucial for anti-TB activity. |

These QSAR studies demonstrate the power of computational modeling in predicting the biological activity of quinoline derivatives and in identifying the key molecular features that govern their therapeutic effects. Such models are invaluable tools for the rational design and optimization of new drug candidates based on the quinoline scaffold.

Applications in Medicinal Chemistry and Chemical Biology

Methyl 2-bromoquinoline-4-carboxylate as a Privileged Scaffold for Bioactive Molecules

The quinoline (B57606) scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and natural products. researchgate.net This framework is present in numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov this compound, as a derivative of this core structure, serves as a versatile template for the development of novel therapeutic agents. mdpi.comsmolecule.com The bromine atom at the 2-position and the methyl carboxylate at the 4-position provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. smolecule.com

The strategic placement of these functional groups allows for diverse chemical transformations. The bromine atom can be readily displaced through nucleophilic substitution or participate in various coupling reactions, enabling the introduction of a wide array of substituents. smolecule.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This versatility allows chemists to generate large libraries of compounds with diverse chemical properties, increasing the probability of identifying molecules with desired biological activities.

Development of Pharmaceutical Intermediates and Lead Compounds

This compound is a key intermediate in the synthesis of more complex pharmaceutical compounds. researchgate.netillinois.edu A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. libretexts.org The quinoline core of this compound is a common feature in many established drugs, making it an attractive starting point for the design of new therapeutic agents. nih.govfrontiersin.org

The reactivity of this compound facilitates its use in combinatorial chemistry and high-throughput screening efforts. By systematically reacting it with a variety of building blocks, large libraries of quinoline-based compounds can be generated. rsc.org This approach accelerates the drug discovery process by allowing for the rapid screening of many compounds for a specific biological target. The synthesis of such libraries is crucial for identifying novel hit and lead compounds for various diseases.

The development of a successful drug requires careful optimization of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The functional groups on this compound provide opportunities to fine-tune these properties. For instance, modification of the carboxylate group can impact the compound's solubility and ability to interact with biological targets. nih.gov Similarly, substitutions at the 2-position can alter the molecule's lipophilicity and electronic properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This ability to modulate physicochemical properties is essential for transforming a biologically active compound into a viable drug candidate with an improved pharmacological profile. mdpi.com

Targeted Therapeutic Applications of Quinoline Derivatives

Derivatives of this compound have been investigated for a variety of targeted therapeutic applications, with a significant focus on cancer treatment.

Numerous studies have demonstrated the antiproliferative and anticancer activities of quinoline derivatives. researchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in cancer cells. The quinoline scaffold has been identified as a key pharmacophore in the development of agents that can selectively target cancer cells while minimizing toxicity to normal cells. researchgate.net

A significant area of research has focused on the development of quinoline-based inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. One important target is the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov Overexpression or mutation of EGFR-TK can lead to uncontrolled cell growth and proliferation, making it a key target for anticancer therapies. researchgate.net

Several quinoline derivatives have shown potent inhibitory activity against EGFR-TK. researchgate.net The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which can be synthesized from precursors like this compound, are well-established pharmacophores for EGFR-TK inhibitors. researchgate.netamazonaws.com These compounds typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.

Table 1: Examples of Quinoline Derivatives and their Biological Activities

| Compound Class | Starting Material | Therapeutic Target | Biological Activity |

|---|---|---|---|

| 4-Anilinoquinolines | This compound | EGFR-TK | Anticancer, Antiproliferative |

| Quinoxaline derivatives | Related quinoline precursors | EGFR | Anticancer |

Interactive Data Table: EGFR-TK Inhibitory Activity of Selected Quinoline Derivatives

The data in the table above, derived from various studies, highlights the potential of quinoline-based compounds as potent EGFR-TK inhibitors. For example, certain quinoxaline derivatives have shown strong EGFR inhibitory activity comparable to the established drug Erlotinib. researchgate.net Furthermore, some novel quinoline derivatives have demonstrated considerable cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range. nih.gov These findings underscore the importance of the quinoline scaffold, and by extension, starting materials like this compound, in the ongoing search for more effective and targeted cancer therapies.

Antiproliferative and Anticancer Activities

Induction of Apoptosis (e.g., Mitochondrial-Dependent Pathway)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The mitochondrial-dependent (or intrinsic) pathway of apoptosis is a major mechanism through which cells initiate this process in response to various stresses, including DNA damage or the presence of chemotherapeutic agents. nih.gov This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This event triggers a cascade of caspase activation, ultimately leading to controlled cell dismantling. nih.govnih.gov

While numerous quinoline derivatives have been investigated for their anticancer properties, the specific mechanisms by which this compound may induce apoptosis are still under investigation. Research into related compounds, such as certain thiazole derivatives, has shown the ability to induce apoptosis through mitochondrial pathways in leukemia cells, evidenced by caspase activation, cytochrome c release, and mitochondrial depolarization. doi.org The potential for this compound to act similarly, leveraging its unique structure to disrupt mitochondrial function in cancer cells, represents an active area of research interest. koreamed.org The spontaneous activity of the mitochondrial apoptosis pathway has been linked to cellular processes that can influence cancer progression, highlighting the therapeutic potential of compounds that can modulate this pathway. nih.gov

Antimicrobial and Antifungal Properties

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated significant activity against a broad spectrum of pathogens. While direct studies on this compound are limited, research on structurally related compounds underscores the potential of this chemical class.

For instance, certain pyrrolo[1,2-a]quinoline derivatives containing a bromo substituent have been screened for their antifungal activity against Candida albicans, showing inhibitory potential. nih.gov Similarly, various quinazoline derivatives, which share a heterocyclic core with quinolines, have shown notable antifungal and antibacterial activities. researchgate.netresearchgate.net The antimicrobial efficacy of these related compounds suggests that the quinoline core of this compound is a promising foundation for developing new anti-infective agents.

| Compound Class | Type of Activity | Target Organism (Example) | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoline derivatives | Antifungal | Candida albicans | nih.gov |

| Quinoxaline-based compounds | Antibacterial | S. aureus, E. coli | nih.gov |

| 6-bromo-4-ethoxyethylthio quinazoline | Antifungal | Plant pathogenic fungi | researchgate.net |

| 4-hydroxy-3-methyl-2-alkenylquinoline | Antibiofilm | Staphylococcus haemolyticus | nih.gov |

Anti-malarial Activities

Quinolines have historically been the cornerstone of anti-malarial therapy, with compounds like chloroquine (B1663885) playing a pivotal role. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new agents. The quinoline-4-carboxylate (B1235159) scaffold, closely related to this compound, is a promising area for novel anti-malarial drug discovery.

A series of quinoline-4-carboxamide derivatives were identified from phenotypic screening and optimized to yield molecules with potent, low-nanomolar activity against the blood stage of P. falciparum. nih.govnih.gov Further optimization of this series led to compounds with excellent oral efficacy in mouse models of malaria. nih.govnih.gov Similarly, novel 4-aminoquinoline analogues have shown activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. plos.org These findings highlight the significant potential of the 4-substituted quinoline core, as present in this compound, as a foundational structure for the synthesis of next-generation anti-malarial drugs.

| Compound Class | Activity | Key Finding | Reference |

|---|---|---|---|

| Quinoline-4-carboxamides | Anti-plasmodial | Low nanomolar in vitro potency against P. falciparum. | nih.gov |

| DDD107498 (a quinoline-4-carboxamide) | In vivo efficacy | Excellent oral efficacy in a P. berghei mouse model. | nih.gov |

| 4-aminoquinoline derivatives (MAQ and BAQ) | Anti-plasmodial | Active in the nanomolar range against CQ-resistant P. falciparum. | plos.org |

| 4-N-methylaminoquinoline analogues | Anti-plasmodial | Sub-micromolar activity against both CQ-sensitive and CQ-resistant strains. | bohrium.com |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in a wide range of diseases. mdpi.com The search for novel anti-inflammatory agents is a major focus of drug discovery. While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, the therapeutic potential of related brominated heterocyclic compounds has been noted.

For example, studies on brominated indoles isolated from marine molluscs have demonstrated significant anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNFα). mdpi.com Furthermore, certain brominated noscapine analogs have been identified as potent inhibitors of innate immune pathway inflammation. researchgate.net Given these precedents, the unique combination of a quinoline core and bromine substitution in this compound makes it a candidate for future investigation into its potential anti-inflammatory properties. tbzmed.ac.ir

Enzyme Inhibition (e.g., Lactate Dehydrogenase (LDH) Inhibitors)

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis. nih.gov Its upregulation in many cancer cells, where it facilitates the conversion of pyruvate to lactate, is linked to tumor progression and survival. frontiersin.org Consequently, LDH has emerged as a promising therapeutic target for cancer treatment, and the development of LDH inhibitors is an active area of research. nih.govnih.gov

The quinoline scaffold has been explored for its potential to inhibit LDH. A study focused on the synthesis and evaluation of ethyl pyrimidine-quinoline-4-carboxylates, which are structurally analogous to this compound, identified them as inhibitors of both LDH isoforms (hLDHA and hLDHB). mdpi.com This suggests that the quinoline-4-carboxylate core structure can serve as a valuable template for designing potent and selective LDH inhibitors. cancer.gov

| Compound Class | Target Enzyme | Therapeutic Rationale | Reference |

|---|---|---|---|

| Ethyl Pyrimidine-Quinoline-4-Carboxylates | Lactate Dehydrogenase (hLDHA and hLDHB) | Inhibition of cancer cell metabolism. | mdpi.com |

| General Small-Molecule Inhibitors | Lactate Dehydrogenase (LDH) | Potential therapeutics for cancer, cardiovascular, and neurodegenerative diseases. | nih.govnih.gov |

Cannabinoid Receptor Ligands (CB2)

The cannabinoid receptor 2 (CB2) is predominantly expressed on immune cells and is considered a promising therapeutic target for inflammatory and neuropathic pain, as well as other immune-related disorders, without the psychoactive side effects associated with the CB1 receptor. mq.edu.aurealmofcaring.org The development of selective CB2 receptor ligands is therefore of significant interest in medicinal chemistry. rsc.org

CB2 ligands belong to diverse structural classes and can exhibit complex signaling properties, a phenomenon known as functional selectivity or biased agonism. nih.gov While extensive research has been conducted to identify novel scaffolds that interact with the CB2 receptor, a review of the current scientific literature does not indicate that this compound or its close derivatives are a significant class of CB2 receptor ligands. rsc.org This area remains largely unexplored for this specific compound class.

Impact on Drug Discovery and Development Pipelines

This compound serves as a valuable building block in drug discovery. Its structure contains multiple reactive sites—the bromo group is amenable to nucleophilic substitution and cross-coupling reactions, while the ester can be hydrolyzed or converted to an amide—making it a versatile intermediate for creating libraries of more complex molecules. smolecule.com This versatility allows medicinal chemists to systematically modify the quinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The impact of the quinoline-4-carboxylate core on drug discovery pipelines is exemplified by the successful development of related compounds. For instance, the quinoline-4-carboxamide derivative DDD107498 progressed to preclinical development as a potent anti-malarial agent with a novel mechanism of action. nih.gov This progression from a screening hit to a preclinical candidate underscores the potential of this molecular scaffold to yield viable drug candidates. nih.gov The ability to efficiently synthesize and modify such core structures is crucial for fueling the design-synthesis-test-analyze cycle that drives modern drug discovery programs. nih.gov

Role in Chemical Probes and Biological Tool Development